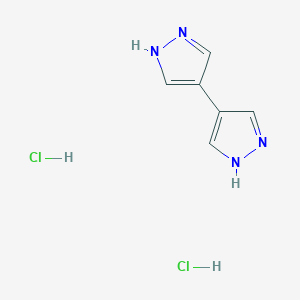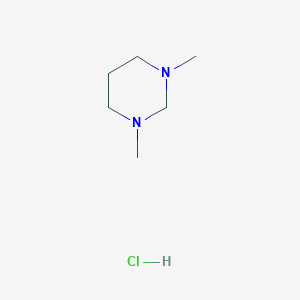
1,3-Dimethylhexahydropyrimidine--hydrogen chloride (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dimethylhexahydropyrimidine–hydrogen chloride (1/1) is a heterocyclic organic compound. It is a derivative of hexahydropyrimidine, which is a saturated six-membered ring containing two nitrogen atoms. The compound is often used in various chemical reactions and has applications in different fields due to its unique structure and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethylhexahydropyrimidine–hydrogen chloride (1/1) typically involves the cyclocondensation of propane-1,3-diamine with formaldehyde and a suitable alcohol. The reaction is carried out under acidic conditions to facilitate the formation of the hexahydropyrimidine ring. The resulting product is then treated with hydrogen chloride to obtain the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of 1,3-Dimethylhexahydropyrimidine–hydrogen chloride (1/1) follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
1,3-Dimethylhexahydropyrimidine–hydrogen chloride (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The hydrogen atoms on the nitrogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions can be carried out using alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound.
科学的研究の応用
1,3-Dimethylhexahydropyrimidine–hydrogen chloride (1/1) has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of various chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 1,3-Dimethylhexahydropyrimidine–hydrogen chloride (1/1) involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in their activity. These interactions can result in various biological effects, such as inhibition of microbial growth or modulation of immune responses. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Hexahydropyrimidine: The parent compound of 1,3-Dimethylhexahydropyrimidine–hydrogen chloride (1/1), which lacks the methyl groups.
1,3-Dimethylhexahydropyrimidine: The non-hydrochloride form of the compound.
1,3-Dimethylhexahydropyrimidine–hydrogen bromide: A similar compound where the chloride is replaced with bromide.
Uniqueness
1,3-Dimethylhexahydropyrimidine–hydrogen chloride (1/1) is unique due to its specific structure, which includes two methyl groups and a hydrochloride salt. This structure imparts distinct chemical and physical properties, making it suitable for various applications that other similar compounds may not be able to fulfill. For example, the hydrochloride salt form can enhance the compound’s solubility and stability, which is beneficial in certain industrial and pharmaceutical applications.
特性
CAS番号 |
16077-39-7 |
|---|---|
分子式 |
C6H16Cl2N2 |
分子量 |
187.11 g/mol |
IUPAC名 |
1,3-dimethyl-1,3-diazinane;dihydrochloride |
InChI |
InChI=1S/C6H14N2.2ClH/c1-7-4-3-5-8(2)6-7;;/h3-6H2,1-2H3;2*1H |
InChIキー |
PZIUWQWAKZXYTL-UHFFFAOYSA-N |
SMILES |
CN1CCCN(C1)C.Cl |
正規SMILES |
CN1CCCN(C1)C.Cl.Cl |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


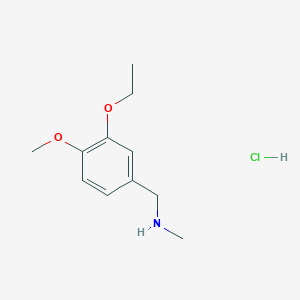
![Ethyl 2-(isobutylthio)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2522387.png)


![N-(3-chloro-2-methylphenyl)-2-{7-chloro-6-methyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-2-yl}acetamide](/img/structure/B2522391.png)

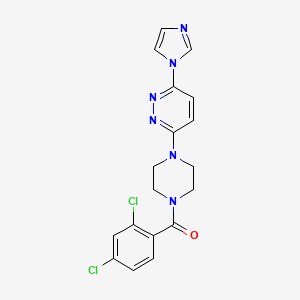
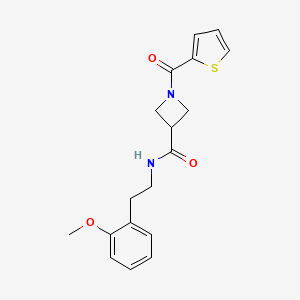
![2-(5-{1-[4-(trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrimidine](/img/structure/B2522398.png)


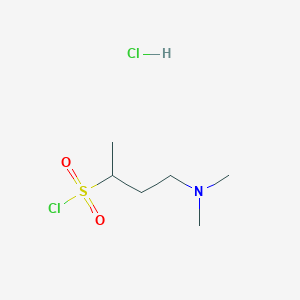
![4-{[1-(2-benzoylbenzoyl)piperidin-4-yl]oxy}-2-methylpyrimidine](/img/structure/B2522403.png)
